Glyciphosphoramide

Description

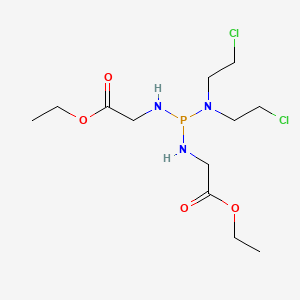

N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester is a synthetic organophosphorus compound characterized by a central phosphinylidene group bridging two glycine diethyl ester moieties and a bis(2-chloroethyl)amine group. Its phosphonate ester structure may confer metabolic stability or prodrug properties, requiring enzymatic activation to release active metabolites .

Properties

CAS No. |

7568-40-3 |

|---|---|

Molecular Formula |

C12H24Cl2N3O4P |

Molecular Weight |

376.21 g/mol |

IUPAC Name |

ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate |

InChI |

InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3 |

InChI Key |

KIWNGVJNFFGUIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |

Appearance |

Solid powder |

Other CAS No. |

7568-40-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRN 2012594; M 25; LS72312; Z6202; M 256202; M256202. |

Origin of Product |

United States |

Preparation Methods

Glyciphosphoramide can be synthesized through several routes. One common method involves the reaction of phosphoramide with glycine esters under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity.

Chemical Reactions Analysis

Glyciphosphoramide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Glyciphosphoramide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphoramide compounds.

Biology: this compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Its primary application is in oncology, where it is used to treat various cancers.

Mechanism of Action

Glyciphosphoramide exerts its effects through the alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to DNA fragmentation and the inhibition of DNA synthesis and RNA transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The primary molecular targets are the DNA bases, and the pathways involved include DNA damage response and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Cyclophosphamide and Related Alkylating Agents

Cyclophosphamide (N,N-bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-2-oxide) is a nitrogen mustard prodrug widely used in chemotherapy. Key differences include:

- Core Structure : Cyclophosphamide features a cyclic oxazaphosphorin ring, whereas the target compound has an acyclic phosphinylidene-diglycine backbone .

- Metabolism : Cyclophosphamide undergoes hepatic activation via cytochrome P450 to form phosphoramide mustard and acrolein. In contrast, the target compound’s diglycine ester may undergo hydrolysis to release bis(2-chloroethyl)amine, a direct alkylating agent, bypassing hepatic activation .

- Toxicity : Cyclophosphamide’s metabolite acrolein causes bladder toxicity, while the target compound’s structure may mitigate this risk due to alternative degradation pathways .

Table 1: Structural and Metabolic Comparison

| Compound | Core Structure | Activation Mechanism | Key Metabolites |

|---|---|---|---|

| Cyclophosphamide | Cyclic oxazaphosphorin | Hepatic CYP450 oxidation | Phosphoramide mustard, acrolein |

| Target Compound | Acyclic phosphinylidene-diglycine | Esterase hydrolysis | Bis(2-chloroethyl)amine, glycine |

Comparison with FBPase Inhibitors (e.g., CS-917, MB07803)

CS-917 (N,N′-[[5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl]phosphinylidene]bis-alanine diethyl ester) and MB07803 are fructose-1,6-bisphosphatase (FBPase) inhibitors designed for diabetes therapy. Similarities and differences include:

- Phosphinylidene Backbone : Both share a phosphinylidene-linked diethyl ester structure, but the target compound substitutes the thiazolyl-furanyl group in CS-917 with diglycine .

- Therapeutic Target : CS-917 inhibits FBPase to suppress gluconeogenesis, while the target compound’s bis(2-chloroethyl) group suggests antitumor activity via DNA alkylation .

- Clinical Outcomes : CS-917 trials were halted due to lactic acidosis from metabolite toxicity. The target compound’s glycine-based design may improve metabolic safety .

Table 2: Pharmacological Comparison

| Compound | Target Pathway | Primary Use | Clinical Status |

|---|---|---|---|

| CS-917 | FBPase inhibition | Type 2 diabetes | Phase II (discontinued) |

| Target Compound | DNA alkylation | Cancer (hypothetical) | Preclinical (inferred) |

Comparison with Nitrosoureas (e.g., BCNU, CCNU)

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) alkylate DNA and inhibit RNA processing via isocyanate intermediates. Key distinctions:

- Reactive Intermediates : BCNU decomposes to form 2-chloroethyl isocyanate, which carbamoylates proteins. The target compound lacks a nitrosourea group, relying solely on bis(2-chloroethyl)amine for alkylation .

- Mechanistic Specificity : BCNU’s RNA processing inhibition is linked to isocyanates, a side effect absent in the target compound, which may focus on DNA cross-linking .

Research Findings and Implications

- Alkylating Efficiency : The bis(2-chloroethyl) group in the target compound likely confers DNA cross-linking activity comparable to cyclophosphamide but with a distinct activation pathway .

- Prodrug Potential: Its diethyl ester design suggests it may act as a prodrug, similar to CS-917, requiring esterase-mediated hydrolysis for activation .

- Toxicity Profile : The absence of cyclic metabolites (e.g., acrolein) or isocyanates may reduce off-target toxicity compared to cyclophosphamide and BCNU .

Biological Activity

N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester, also known as Glyciphosphoramide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunosuppressive effects, and other relevant pharmacological activities. The discussion is supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester is . Its structure includes a phosphinylidene group linked to a diglycine moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 305.19 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Anticancer Properties

Research indicates that compounds containing bis(2-chloroethyl)amine groups exhibit notable cytotoxicity against various cancer cell lines. The mechanism of action is primarily attributed to the alkylation of DNA, leading to apoptosis in cancer cells.

- Case Study : A study by Blomqvist et al. (1995) demonstrated that cyclophosphamide, a related compound, showed significant anticancer activity through the formation of active metabolites that interact with DNA strands .

Immunosuppressive Effects

N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester has also been noted for its immunosuppressive properties. This is particularly relevant in the context of organ transplantation and autoimmune diseases.

- Research Finding : Cyclophosphamide's immunosuppressive effects have been well-documented, suggesting that similar compounds may have applications in managing immune responses .

Other Pharmacological Activities

In addition to anticancer and immunosuppressive effects, this compound may exhibit anti-inflammatory properties. Research on similar phosphoramidic compounds indicates potential applications in treating inflammatory diseases.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester compared to other related compounds, the following table summarizes key findings from various studies.

Table 2: Comparative Biological Activities

| Compound | Anticancer Activity | Immunosuppressive Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester | Moderate | Yes | Potential |

| Cyclophosphamide | High | Yes | Yes |

| Ifosfamide | High | Moderate | Yes |

Q & A

Q. Methodology :

- Synthesis : The compound is synthesized via nucleophilic substitution or phosphorylation reactions, often using bis(2-chloroethyl)amine derivatives and phosphinylidene precursors. Reaction conditions (e.g., anhydrous solvents, controlled pH, and temperatures between 0–40°C) are critical to avoid side reactions like hydrolysis or alkylation of unintended sites .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane mixtures) is used to isolate the product, followed by recrystallization for higher purity .

- Characterization : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ³¹P) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity (>97% by GC) .

Advanced: How do structural features like the bis(2-chloroethyl)amino and phosphinylidene groups influence bioactivity?

Q. Mechanistic Insights :

- The bis(2-chloroethyl)amino group enables alkylation of biomolecules (e.g., DNA, enzymes), disrupting cellular processes, while the phosphinylidene moiety enhances metabolic stability and facilitates interaction with phosphorylated enzyme active sites (e.g., gluconeogenesis enzymes) .

- The diethyl ester backbone improves lipophilicity, enhancing membrane permeability and bioavailability in in vivo models .

Advanced: How are reaction conditions optimized to maximize yield and minimize byproducts?

Q. Experimental Design :

- Temperature Control : Reactions are conducted at 20–25°C to balance reactivity and stability of the chloroethyl groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while avoiding protic solvents prevents premature hydrolysis .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate phosphorylation steps .

Advanced: What in vitro models are used to evaluate gluconeogenesis inhibition?

Q. Methodology :

- Primary Hepatocyte Assays : Isolated liver cells are treated with the compound, and glucose output is measured under gluconeogenic substrates (e.g., lactate/pyruvate). IC₅₀ values are calculated to compare potency with reference inhibitors like MB05032 .

- Enzyme Kinetics : Recombinant fructose-1,6-bisphosphatase (FBPase) is incubated with the compound to determine inhibition type (noncompetitive vs. competitive) via Lineweaver-Burk plots .

Advanced: How can researchers resolve contradictions in efficacy data across studies?

Q. Data Analysis :

- Model Variability : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal species (rat vs. humanized models) may explain efficacy discrepancies. Standardize models using human-derived cells or transgenic animals .

- Metabolite Interference : Assess metabolite profiles (via LC-MS) to identify toxic byproducts (e.g., lactic acid overproduction) that mask efficacy in vivo .

Advanced: Which analytical methods ensure batch-to-batch consistency in purity and stability?

Q. Quality Control :

- HPLC-MS : Quantifies impurities (e.g., hydrolyzed esters) and confirms molecular weight .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor ester hydrolysis, with NMR tracking structural changes over time .

Advanced: How does compound stability impact experimental reproducibility?

Q. Handling Protocols :

- Storage : Store at -20°C under inert gas (argon) to prevent oxidation or moisture absorption .

- Decomposition Products : Monitor for 2-chloroethylamine (toxic alkylating agent) via GC-MS, which can confound toxicity assays .

Advanced: What toxicological considerations arise in preclinical studies?

Q. Safety Profiling :

- Genotoxicity : Ames test or comet assay evaluates DNA damage risk, critical due to the alkylating potential of bis(2-chloroethyl) groups .

- Metabolite Screening : Identify nephrotoxic or hepatotoxic metabolites (e.g., acrolein analogs) using in vitro microsomal models (CYP450 enzymes) .

Advanced: How does the compound interact with liver metabolic enzymes?

Q. Pharmacokinetic Studies :

- ADME Profiling : Radiolabeled compound tracing in hepatocytes quantifies absorption/distribution. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

- Protein Binding : Surface plasmon resonance (SPR) measures binding affinity to serum albumin, affecting free drug concentration .

Advanced: How does this compound compare to other phosphonate-based FBPase inhibitors?

Q. Comparative Analysis :

- Structural Analogues : MB06322 (CS-917) and MB07803 share the phosphinylidene core but differ in ester groups, impacting metabolic stability and toxicity profiles. The diethyl ester in the target compound may reduce renal clearance compared to methyl esters .

- Efficacy vs. Toxicity : While MB06322 failed due to lactic acidosis, the target compound’s lower logP (calculated via ChemDraw) may mitigate mitochondrial toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.